molecular formula C14H13NO6 B14064891 2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoicacid

2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoicacid

Cat. No.: B14064891
M. Wt: 291.26 g/mol
InChI Key: JUFBOROUVONUHT-UHFFFAOYSA-N
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Description

2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoic acid moiety linked to a dioxane ring system, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with an appropriate benzoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted benzoic acids.

Scientific Research Applications

2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid is unique due to its specific combination of a benzoic acid moiety and a dioxane ring system. This structure imparts distinct chemical properties, such as stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H13NO6

Molecular Weight

291.26 g/mol

IUPAC Name

2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoic acid

InChI

InChI=1S/C14H13NO6/c1-14(2)20-12(18)9(13(19)21-14)7-15-10-6-4-3-5-8(10)11(16)17/h3-7,15H,1-2H3,(H,16,17)

InChI Key

JUFBOROUVONUHT-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=CC=C2C(=O)O)C(=O)O1)C

Origin of Product

United States

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